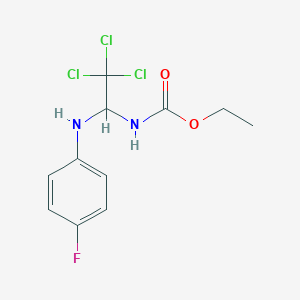
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate is a synthetic organic compound characterized by its unique chemical structure, which includes a trichloromethyl group, a fluoroaniline moiety, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-fluoroaniline with a trichloromethyl-containing reagent, such as trichloroacetyl chloride, under basic conditions to form an intermediate compound.
Carbamate Formation: The intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form the final ethyl carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with fewer chlorine atoms.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry
In chemistry, ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate involves its interaction with specific molecular targets. The trichloromethyl group and fluoroaniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester may also play a role in modulating the compound’s biological activity by affecting its stability and solubility.
類似化合物との比較
Similar Compounds
Ethyl 2,2,2-trichloro-1-(4-chloroanilino)ethylcarbamate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2,2,2-trichloro-1-(4-bromoanilino)ethylcarbamate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 2,2,2-trichloro-1-(4-methoxyanilino)ethylcarbamate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chloro, bromo, and methoxy analogs.
特性
分子式 |
C11H12Cl3FN2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
ethyl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |
InChI |
InChI=1S/C11H12Cl3FN2O2/c1-2-19-10(18)17-9(11(12,13)14)16-8-5-3-7(15)4-6-8/h3-6,9,16H,2H2,1H3,(H,17,18) |
InChIキー |
GHIZSQVPGHVOCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

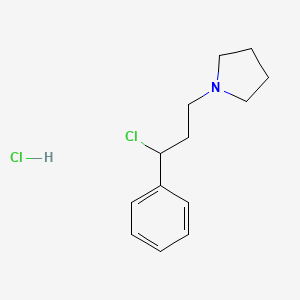

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
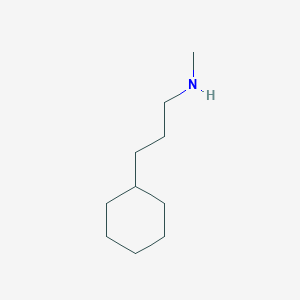
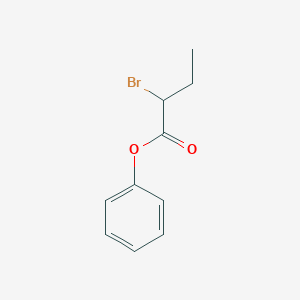


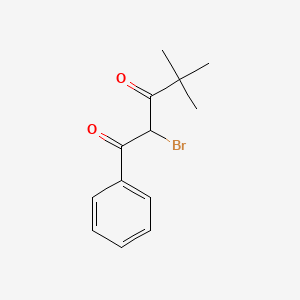
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
